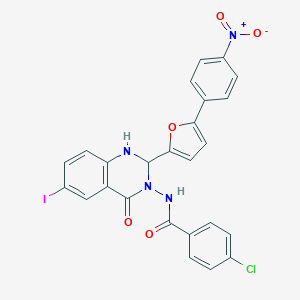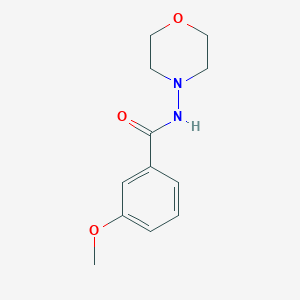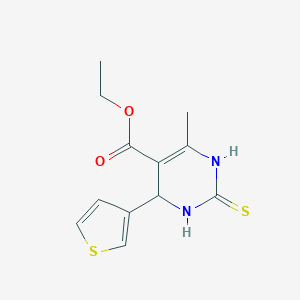![molecular formula C26H24N2O7S2 B331581 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE](/img/structure/B331581.png)
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple aromatic rings and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
Coupling with 4-aminophenol: The resulting 4-methoxybenzenesulfonyl chloride is then reacted with 4-aminophenol to form 4-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Etherification: The hydroxyl group of the intermediate is etherified with 4-bromophenyl ether to form 4-methoxy-N-[4-(4-bromophenoxy)phenyl]benzenesulfonamide.
Amination: Finally, the bromine atom is substituted with an amino group using an appropriate amine source to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or sulfonyl derivatives depending on the substituent introduced.
科学研究应用
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its sulfonamide groups, which are known for their antibacterial properties.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronics and as a building block for polymers.
Biology: It is investigated for its potential interactions with biological macromolecules, which could lead to new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
- 4-methoxy-N-(4-nitrobenzylidene)aniline
- 4-methoxyphenylboronic acid
- 4-methoxyphenethylamine
Uniqueness
4-METHOXY-N~1~-[4-(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENOXY)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of multiple aromatic rings and sulfonamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic regions, making it versatile for various applications.
属性
分子式 |
C26H24N2O7S2 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O7S2/c1-33-21-11-15-25(16-12-21)36(29,30)27-19-3-7-23(8-4-19)35-24-9-5-20(6-10-24)28-37(31,32)26-17-13-22(34-2)14-18-26/h3-18,27-28H,1-2H3 |
InChI 键 |
LOJJCVOXPKQLFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B331499.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B331504.png)

![5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B331507.png)
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331508.png)
![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B331512.png)
![2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B331513.png)
![4-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B331517.png)

![5-bromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B331520.png)
![6-(3-Bromo-5-ethoxy-4-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331522.png)
![4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B331524.png)

